![molecular formula C17H18O5 B6343331 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester CAS No. 1029773-14-5](/img/structure/B6343331.png)

2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

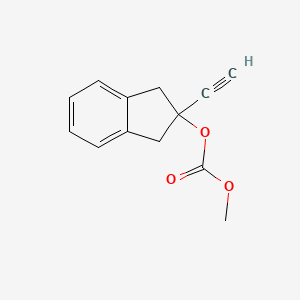

Molecular Structure Analysis

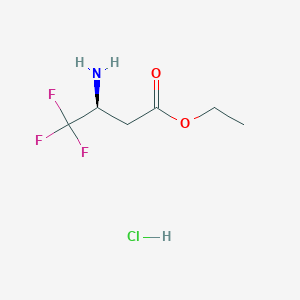

The molecular formula of this compound is C16H16O5 . Its molecular weight is 288.29524 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H16O5) and molecular weight (288.29524) . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Occurrence and Environmental Fate

Parabens, including compounds structurally related to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester, are widely used as preservatives in numerous consumer products. Their environmental presence, especially in aquatic systems, is a concern due to their ubiquitous nature and potential endocrine-disrupting effects. Despite being biodegradable, their continuous introduction into the environment from various sources leads to their persistent occurrence in surface waters and sediments. The environmental fate of these compounds, including their interactions with chlorine leading to the formation of chlorinated by-products, is an area of active research (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].

Advanced Oxidation Processes for Degradation

The degradation of persistent organic pollutants, including compounds related to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester, through advanced oxidation processes (AOPs) is a critical area of research. These processes lead to the formation of various by-products, and understanding their kinetics, mechanisms, and potential biotoxicity is essential for environmental safety. The use of AOPs for treating contaminants like acetaminophen, which shares some structural similarities with the compound , provides insights into potential degradation pathways and the environmental impact of the resulting by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].

Antioxidant Activities and Health Implications

Hydroxycinnamic acids and their derivatives, structurally related to the compound of interest, exhibit significant antioxidant activities. These compounds are abundant in various food groups and contribute to health benefits through their ability to scavenge free radicals and act as chain-breaking antioxidants. The study of these compounds, including their in vitro and in vivo antioxidant activities, provides valuable insights into their potential health benefits and mechanisms of action (Shahidi & Chandrasekara, 2010)[https://consensus.app/papers/hydroxycinnamates-vitro-activities-shahidi/16c6e1b339b1517c88e1a10af62815fa/?utm_source=chatgpt].

Polyhydroxyalkanoates: Biodegradable Polymers

Research on polyhydroxyalkanoates (PHAs), biodegradable microbial polymers, has implications for the development of sustainable materials. PHAs are synthesized from various hydroxyalkanoic acids through bacterial processes, offering an environmentally friendly alternative to traditional plastics. The study of PHAs encompasses their biosynthesis, material properties, and potential applications, highlighting the importance of biodegradable polymers in addressing environmental concerns (Amara, 2010)[https://consensus.app/papers/polyhydroyalkanoates-basic-research-molecular-biology-amara/0fec1911b6675389a2deca3cff5be28a/?utm_source=chatgpt].

properties

IUPAC Name |

ethyl 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-2-22-17(21)16-12(9-14(19)10-15(16)20)6-3-11-4-7-13(18)8-5-11/h4-5,7-10,18-20H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADJWWDZIVNKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)CCC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)